molecular formula C9H7Br2FO2 B15304543 Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

Katalognummer: B15304543
Molekulargewicht: 325.96 g/mol
InChI-Schlüssel: UJGRSBLVTQRGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid and contains bromine, fluorine, and methyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of methyl 4-fluorobenzoate to introduce the bromine atoms at specific positions on the aromatic ring. This is followed by a bromomethylation reaction to attach the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the fluorine atom on the aromatic ring influence the compound’s electronic properties, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-bromo-5-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-fluorobenzoate: Contains the fluorine atom but lacks the bromine atoms.

    Methyl 2-bromo-5-(chloromethyl)-4-fluorobenzoate: Similar structure with chlorine instead of bromine.

Uniqueness

Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Eigenschaften

Molekularformel

C9H7Br2FO2

Molekulargewicht

325.96 g/mol

IUPAC-Name

methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)8(12)3-7(6)11/h2-3H,4H2,1H3

InChI-Schlüssel

UJGRSBLVTQRGPN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C(=C1)CBr)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.